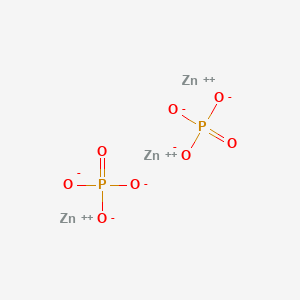![molecular formula C48H29O4P B036400 (11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide CAS No. 1043567-32-3](/img/structure/B36400.png)
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of phosphorus heterocycles known for their unique molecular architectures and potential utility in various chemical transformations and material sciences. The structural motif incorporates dinaphtho-dioxaphosphepin, which is a testament to its intricate design, merging aromatic systems with a phosphorus oxide center.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from substituted BINOL precursors or analogous dibrominated compounds, followed by phosphorus incorporation through reactions with phosphoryl chloride or other phosphorus reagents. The synthesis route may include key steps like metalation, cross-coupling, and hydrolysis under acidic conditions to introduce the phosphorus oxide moiety and achieve the desired stereochemistry (Hutchinson, 2013).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy (including 1H, 13C, and 31P NMR) are crucial techniques for elucidating the molecular structure of these compounds. These analyses confirm the presence of the dinaphtho-dioxaphosphepin skeleton, the stereochemistry around the phosphorus center, and the overall conformation of the molecule (Reddy et al., 1991).
Chemical Reactions and Properties
Compounds within this category often exhibit unique reactivity patterns due to their chiral phosphorus centers, enabling their use in asymmetric catalysis, such as hydroformylation reactions. They may also participate in addition reactions with nucleophiles to imines and carbonyl compounds, demonstrating their versatility as reagents or catalysts (Gong, 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility in various organic solvents (e.g., dichloromethane, toluene, and methanol), and optical rotation values, are indicative of the compound's purity and potential application areas. For instance, the solubility profile can influence the compound's utility in organic synthesis or material science applications (Gong, 2009).
Chemical Properties Analysis
Chemical properties such as reactivity towards electrophiles, nucleophiles, and participation in coordination complexes with metals highlight the compound's role in catalysis and organic transformations. The stability under various conditions and reactivity profiles can be tailored by substituent modifications on the aromatic systems or the phosphorus center (Nakano, Tanaka, & Nozaki, 2006).
科学研究应用
-
Chiral Catalysts
- Field : Organic Chemistry
- Application : This compound can be used as a chiral catalyst to catalyze the synthesis of chiral products with high enantioselectivity .
- Results : The use of chiral catalysts can significantly improve the enantioselectivity of reactions, leading to the production of chiral products with high enantiomeric excess .
-
Asymmetric Transfer Hydrogenation
- Field : Organic Chemistry
- Application : A similar diphosphonite ligand has been successfully employed in Noyori-type asymmetric transfer hydrogenation of prochiral ketones .
- Results : The use of these types of ligands in asymmetric transfer hydrogenation can lead to the selective formation of one enantiomer of a chiral alcohol .
-
Stereoselective Preparation of Aminoesters
- Field : Organic Chemistry
- Application : A similar phosphine-phosphoramidite ligand can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
- Results : The use of these types of ligands in rhodium-catalyzed hydrogenation can lead to the selective formation of one enantiomer of an aminoester .
-
Chiral Catalysts in Organic Synthesis
- Field : Organic Chemistry
- Application : Compounds similar to “(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-oxide” can be used as chiral catalysts in organic synthesis .
- Results : The use of chiral catalysts can significantly improve the enantioselectivity of reactions, leading to the production of chiral products with high enantiomeric excess .
-
Asymmetric Transfer Hydrogenation
- Field : Organic Chemistry
- Application : A similar diphosphonite ligand has been successfully employed in Noyori-type asymmetric transfer hydrogenation of prochiral ketones .
- Results : The use of these types of ligands in asymmetric transfer hydrogenation can lead to the selective formation of one enantiomer of a chiral alcohol .
-
Stereoselective Preparation of Aminoesters
- Field : Organic Chemistry
- Application : A similar phosphine-phosphoramidite ligand can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
- Results : The use of these types of ligands in rhodium-catalyzed hydrogenation can lead to the selective formation of one enantiomer of an aminoester .
-
Chiral Catalysts in Organic Synthesis
- Field : Organic Chemistry
- Application : Compounds similar to “(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-oxide” can be used as chiral catalysts in organic synthesis .
- Results : The use of chiral catalysts can significantly improve the enantioselectivity of reactions, leading to the production of chiral products with high enantiomeric excess .
-
Asymmetric Transfer Hydrogenation
- Field : Organic Chemistry
- Application : A similar diphosphonite ligand has been successfully employed in Noyori-type asymmetric transfer hydrogenation of prochiral ketones .
- Results : The use of these types of ligands in asymmetric transfer hydrogenation can lead to the selective formation of one enantiomer of a chiral alcohol .
-
Stereoselective Preparation of Aminoesters
- Field : Organic Chemistry
- Application : A similar phosphine-phosphoramidite ligand can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
- Results : The use of these types of ligands in rhodium-catalyzed hydrogenation can lead to the selective formation of one enantiomer of an aminoester .
属性
IUPAC Name |
13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O4P/c49-53(50)51-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)52-53)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28H,(H,49,50) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVICVEIKBNVROI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C1=CC=CC=C19)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470690 |
Source


|
| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide | |
CAS RN |
864943-22-6 |
Source


|
| Record name | 4-Hydroxy-2,6-di(phenanthren-9-yl)-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)






![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

